molecular formula C3H10ClN B12403969 Propan-1-amine-d5 hydrochloride

Propan-1-amine-d5 hydrochloride

Cat. No.: B12403969
M. Wt: 100.60 g/mol
InChI Key: PYNUOAIJIQGACY-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-1-amine-d5 hydrochloride, also known as propylammonium-d5 chloride, is a deuterium-labeled compound. It is a stable isotope of propan-1-amine hydrochloride, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

Propan-1-amine-d5 hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and ammonia.

Major Products Formed

Mechanism of Action

The mechanism of action of propan-1-amine-d5 hydrochloride involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, allowing researchers to trace and quantify the drugs during the development process .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

100.60 g/mol

IUPAC Name

2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2;

InChI Key

PYNUOAIJIQGACY-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CN.Cl

Canonical SMILES

CCCN.Cl

Origin of Product

United States

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